Tert-butyl 5-chloro-3-methyl-1H-indole-1-carboxylate
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Overview
Description
Tert-butyl 5-chloro-3-methyl-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a tert-butyl ester group, a chlorine atom, and a methyl group attached to the indole ring. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-chloro-3-methyl-1H-indole-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloroindole and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like triethylamine or pyridine to facilitate the formation of the ester bond.
Procedure: The 5-chloroindole is reacted with tert-butyl chloroformate in the presence of the base, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-chloro-3-methyl-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted indole derivatives.
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of reduced indole derivatives.
Hydrolysis: Formation of 5-chloro-3-methyl-1H-indole-1-carboxylic acid.
Scientific Research Applications
Tert-butyl 5-chloro-3-methyl-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 5-chloro-3-methyl-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include modulation of cellular signaling pathways and inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 1-indolecarboxylate: Similar structure but lacks the chlorine and methyl groups.
Tert-butyl 5-methoxy-1H-indole-1-carboxylate: Contains a methoxy group instead of a chlorine atom.
Tert-butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate: Contains additional functional groups, including a formyl group.
Uniqueness
Tert-butyl 5-chloro-3-methyl-1H-indole-1-carboxylate is unique due to the presence of both chlorine and methyl groups on the indole ring, which can influence its chemical reactivity and biological activity. These substituents can enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in various applications.
Properties
Molecular Formula |
C14H16ClNO2 |
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Molecular Weight |
265.73 g/mol |
IUPAC Name |
tert-butyl 5-chloro-3-methylindole-1-carboxylate |
InChI |
InChI=1S/C14H16ClNO2/c1-9-8-16(13(17)18-14(2,3)4)12-6-5-10(15)7-11(9)12/h5-8H,1-4H3 |
InChI Key |
KGRBQRJFHZXYHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=C1C=C(C=C2)Cl)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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